molecular formula C16H12BrN3O2 B3563971 6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine

6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine

Cat. No.: B3563971
M. Wt: 358.19 g/mol
InChI Key: YSDYISWTRNVXKE-UHFFFAOYSA-N
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Description

6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and a 6-bromo substituent, which enhances its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

    Attachment of the Benzodioxin Moiety: The 2,3-dihydro-1,4-benzodioxin-6-yl group can be introduced through nucleophilic substitution reactions, where the appropriate benzodioxin derivative reacts with the brominated quinazoline intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups and potentially alter its biological activity.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Substitution: Amines, thiols, palladium catalysts for coupling reactions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: It may be investigated for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine depends on its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the benzodioxin moiety may enhance its binding affinity and specificity. For example, it may inhibit specific enzymes by binding to their active sites or modulate receptor activity by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

    6-bromoquinazolin-4-amine: Lacks the benzodioxin moiety, which may result in different biological activity.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine: Lacks the bromine atom, which may affect its reactivity and binding properties.

    6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical and biological properties.

Uniqueness

6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine is unique due to the presence of both the bromine atom and the benzodioxin moiety, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c17-10-1-3-13-12(7-10)16(19-9-18-13)20-11-2-4-14-15(8-11)22-6-5-21-14/h1-4,7-9H,5-6H2,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDYISWTRNVXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NC=NC4=C3C=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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